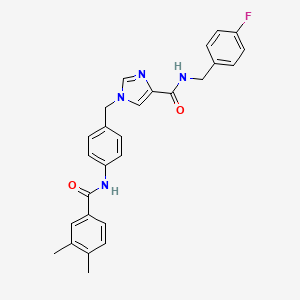
1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C27H25FN4O2 and its molecular weight is 456.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-(3,4-dimethylbenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide is a synthetic derivative of imidazole known for its potential pharmacological applications. Imidazole derivatives have been widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H24FN3O
- Molecular Weight : 393.46 g/mol
The compound features an imidazole ring substituted with various functional groups that are believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In a study examining various imidazole compounds, it was found that derivatives with electron-withdrawing groups (like fluorine) showed enhanced activity against pathogenic microorganisms. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Methicillin | 16 |
| Escherichia coli | 16 | Ampicillin | 8 |
| Pseudomonas aeruginosa | 64 | Ciprofloxacin | 32 |
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. The compound was tested against several cancer cell lines, including HL-60 (human leukemia), MCF-7 (breast cancer), and A549 (lung cancer). Results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
Case Study:
In a controlled study involving HL-60 cells, the compound exhibited an IC50 value of 10 µM, significantly lower than that of standard chemotherapeutic agents like doxorubicin (IC50 = 20 µM). Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially inhibiting their function.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
- DNA Interaction : Preliminary studies suggest that the compound can intercalate with DNA, disrupting replication and transcription processes.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments revealed no significant adverse effects at therapeutic doses in animal models.
Eigenschaften
IUPAC Name |
1-[[4-[(3,4-dimethylbenzoyl)amino]phenyl]methyl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2/c1-18-3-8-22(13-19(18)2)26(33)31-24-11-6-21(7-12-24)15-32-16-25(30-17-32)27(34)29-14-20-4-9-23(28)10-5-20/h3-13,16-17H,14-15H2,1-2H3,(H,29,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEYNPLIDZBJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














